
2,4-Dicyano-3-methylglutaramide
Overview
Description
2,4-Dicyano-3-methylglutaramide is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . It is characterized by the presence of two cyano groups and an amide group attached to a methyl-substituted glutaramide backbone. This compound is primarily used in chemical synthesis and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dicyano-3-methylglutaramide typically involves the reaction of appropriate nitriles with amides under controlled conditions. One common method includes the reaction of 2,4-dicyano-3-methylglutaric acid with ammonia or amines to form the desired amide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dicyano-3-methylglutaramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
2,4-Dicyano-3-methylglutaramide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dicyano-3-methylglutaramide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dicyano-3-ethyl-3-methylglutaramide
- 2,4-Dicyano-3-methylglutaric acid
- 2,4-Dicyano-3-methylglutarimide
Uniqueness
2,4-Dicyano-3-methylglutaramide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Biological Activity
2,4-Dicyano-3-methylglutaramide (DCMGA) is a compound with significant interest in biological research due to its potential pharmacological properties. The molecular formula for DCMGA is , and it is classified as a dicarboxamide derivative. This article explores the biological activity of DCMGA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₄O₂ |
Molecular Weight | 182.19 g/mol |
CAS Number | 5447-66-5 |
IUPAC Name | This compound |
DCMGA features two cyano groups and a methyl substituent on the glutaramide backbone, which may influence its reactivity and interaction with biological targets.
Research indicates that DCMGA can interact with various biomolecules, including proteins and nucleic acids. Its biological activity may stem from its ability to modulate enzyme activities and influence cellular signaling pathways. The compound has been noted for its potential antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Studies have shown that DCMGA exhibits notable antimicrobial activity against a range of pathogens. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.
Anti-inflammatory Effects
In addition to its antimicrobial properties, DCMGA has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models . This property positions DCMGA as a candidate for further development in treating inflammatory diseases.
Cytotoxicity and Safety
While exploring the biological activity of DCMGA, it is crucial to assess its cytotoxicity. Preliminary studies indicate that at certain concentrations, DCMGA can exhibit cytotoxic effects on specific cell lines; however, these effects are concentration-dependent and require further investigation to establish safe dosage levels .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University examined the antimicrobial efficacy of DCMGA against Staphylococcus aureus and Escherichia coli. The results indicated that DCMGA inhibited the growth of both bacterial strains at concentrations as low as 50 µg/mL. The study concluded that DCMGA could be a promising candidate for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, DCMGA was administered to mice subjected to induced inflammation. The findings revealed a significant reduction in inflammatory markers compared to control groups. This suggests that DCMGA may have therapeutic potential in treating inflammatory conditions such as arthritis or colitis .
Properties
IUPAC Name |
2,4-dicyano-3-methylpentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-4(5(2-9)7(11)13)6(3-10)8(12)14/h4-6H,1H3,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQBCZSOEGHLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C#N)C(=O)N)C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969635 | |
Record name | 2,4-Dicyano-3-methylpentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-66-5 | |
Record name | 2,4-Dicyano-3-methylpentanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5447-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaramide, 2,4-dicyano-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5447-66-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dicyano-3-methylpentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dicyano-3-methylglutaramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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